REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4]1.F[C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[C:15]#[N:16]>CS(C)=O>[N:3]1([C:19]2[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:20]=2)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4]1 |f:0.1|
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Name
|
|
Quantity
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4.94 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
21.6 mL
|
Type
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reactant
|
Smiles
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N1CCC2=CC=CC=C12
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Name
|
|
Quantity
|
85 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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FC1=C(C#N)C=CC=C1
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Name
|
|
Quantity
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35 mL
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Type
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solvent
|
Smiles
|
CS(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
to stir at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled in an ice bath
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Type
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ADDITION
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Details
|
At the end of the addition
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Type
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CUSTOM
|
Details
|
the ice bath was removed
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Type
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STIRRING
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Details
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to stir at room temperature overnight (about 16 hours)
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Duration
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16 h
|
Type
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ADDITION
|
Details
|
The product was poured onto 300 ml of ice
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Type
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EXTRACTION
|
Details
|
extracted with CHCl3 (300 ml)
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Type
|
WASH
|
Details
|
washed with water (500 ml portions), brine (500 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to give 39.9 g (96.4%) of crude material
|
Type
|
CUSTOM
|
Details
|
Two recrystallizations from isopropyl ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC2=CC=CC=C12)C1=CC=C(C#N)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |